molecular formula C27H24N2O4 B2687877 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 897759-16-9

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2687877
CAS RN: 897759-16-9
M. Wt: 440.499
InChI Key: CDVVGXGFRIZUFA-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide, also known as BEOA, is a synthetic compound that has been extensively researched for its potential as a therapeutic agent. This compound belongs to the quinoline family and has a molecular weight of 431.51 g/mol.

Scientific Research Applications

Synthesis and Characterization

Quinoline derivatives are synthesized through various chemical reactions, highlighting their importance in organic chemistry. For instance, the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide showcases an improved synthetic route, demonstrating the quinoline scaffold's versatility for further chemical modifications and applications in drug development (Mao et al., 2012). Similarly, the creation of fused heteroarenes via rhodium-catalyzed annulation represents another approach to harnessing the chemical diversity of quinoline derivatives for potential optoelectronic applications (Wu et al., 2018).

Medicinal Chemistry

In medicinal chemistry, quinoline derivatives are explored for their pharmacological potentials. The structural modification of these compounds can lead to the discovery of new therapeutic agents with varied biological activities. For example, the synthesis and reactions of pyranoquinolines indicate the potential of quinoline derivatives in generating novel compounds with possible therapeutic applications (Mulwad & Dalvi, 2003). Additionally, the study on oxovanadium(V) complexes incorporating hydrazone ligands derived from quinoline suggests their application in exploring metal-mediated therapeutic mechanisms (Mondal et al., 2009).

Allelochemical Transformations

Quinoline derivatives also play a role in the study of allelochemicals, where their transformations in the soil environment are crucial for agricultural applications. The microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals, related to quinoline chemistry, highlight the environmental fate and ecological significance of these compounds (Fomsgaard et al., 2004).

Structural and Fluorescence Studies

Quinoline derivatives are also investigated for their structural properties and fluorescence applications. Research on salt and inclusion compounds of 8-hydroxyquinoline-based amides reveals insights into the structural aspects of quinoline derivatives and their potential in fluorescence and gel formation applications (Karmakar et al., 2007).

properties

IUPAC Name

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-3-33-21-13-14-24-22(15-21)27(32)23(26(31)19-7-5-4-6-8-19)16-29(24)17-25(30)28-20-11-9-18(2)10-12-20/h4-16H,3,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVVGXGFRIZUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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